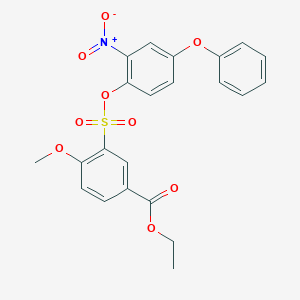![molecular formula C12H16FNO5S B7433301 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine, also known as FSPEM, is a chemical compound that has gained attention in scientific research due to its potential use as a tool in various applications. FSPEM is a derivative of morpholine and has a fluorosulfonyloxyphenoxyethyl group attached to it.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is not fully understood, but it is believed to involve the binding of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine to specific proteins. This binding can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects. For example, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine in lab experiments is its versatility. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine can be used as a fluorescent probe, a tool for studying protein structure and function, and a potential therapeutic agent. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop new derivatives of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine that have improved properties, such as increased selectivity for specific proteins or improved fluorescent properties. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine could be used in combination with other compounds to create novel therapies for various diseases.
Synthesemethoden
The synthesis of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine involves a series of chemical reactions. The first step is the reaction between 4-fluorophenol and ethylene oxide to produce 4-(2-hydroxyethoxy)phenol. The second step involves the reaction between 4-(2-hydroxyethoxy)phenol and sulfur trioxide to produce 4-(2-hydroxyethoxy)phenylsulfonic acid. The third step is the reaction between 4-(2-hydroxyethoxy)phenylsulfonic acid and morpholine to produce 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been used in various scientific research applications, including as a fluorescent probe for detecting the presence of metal ions in biological systems. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has also been used as a tool for studying the structure and function of proteins. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been used as a potential therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
4-[2-(4-fluorosulfonyloxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S/c13-20(15,16)19-12-3-1-11(2-4-12)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQTRZAOGEJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-nitro-5-[(5-phenoxypyridin-2-yl)methylcarbamoyl]benzoate](/img/structure/B7433228.png)
![ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B7433235.png)
![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)
![Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)

![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)


![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)
